Benzenamine, 4-(phenylseleno)- Benzenamine, 4-(phenylseleno)-
Brand Name: Vulcanchem
CAS No.: 16089-79-5
VCID: VC19816231
InChI: InChI=1S/C12H11NSe/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2
SMILES:
Molecular Formula: C12H11NSe
Molecular Weight: 248.19 g/mol

Benzenamine, 4-(phenylseleno)-

CAS No.: 16089-79-5

Cat. No.: VC19816231

Molecular Formula: C12H11NSe

Molecular Weight: 248.19 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, 4-(phenylseleno)- - 16089-79-5

Specification

CAS No. 16089-79-5
Molecular Formula C12H11NSe
Molecular Weight 248.19 g/mol
IUPAC Name 4-phenylselanylaniline
Standard InChI InChI=1S/C12H11NSe/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2
Standard InChI Key FGECMYHFCYCCFW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)N

Introduction

Chemical Identity and Structural Features

Benzenamine, 4-(phenylseleno)-, belongs to the class of organoselenium compounds, which are renowned for their versatility in organic transformations. The molecule comprises a benzene ring substituted with an amino group (-NH₂) at position 1 and a phenylseleno group (-SePh) at position 4 (Figure 1). The selenium atom’s electronegativity (2.55) and covalent radius (1.20 Å) influence the compound’s electronic distribution, conferring distinct reactivity compared to sulfur or oxygen analogs.

Key Structural Parameters:

  • Molecular weight: 273.24 g/mol

  • Hybridization: The selenium atom adopts a trigonal pyramidal geometry, with bond angles approximating 90°–120°.

  • Bond lengths: C-Se (1.93–1.98 Å), C-N (1.40 Å).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(phenylseleno)aniline typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Two prominent methods are outlined below:

Method 1: Nucleophilic Substitution

Reactants: 4-Iodoaniline, sodium phenylselenide (NaSePh)
Conditions:

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature: 80–100°C

  • Atmosphere: Inert (N₂ or Ar)
    Mechanism:
    The iodide leaving group is displaced by the phenylselenide anion (SePh⁻), facilitated by the electron-donating amino group, which activates the aromatic ring toward electrophilic substitution.

Yield: 60–75% (reported in analogous syntheses).

Method 2: Electrochemical Selenylation

Reactants: Aniline, diphenyl diselenide (Ph₂Se₂)
Conditions:

  • Electrolyte: Tetrabutylammonium tetrafluoroborate (TBABF₄)

  • Electrodes: Graphite anode and cathode

  • Voltage: 1.5–2.0 V
    Mechanism:
    Electrochemical oxidation generates phenylselenenyl cations (PhSe⁺), which react with the aniline’s aromatic ring. This method avoids stoichiometric oxidants, aligning with green chemistry principles.

Yield: 50–65% (extrapolated from similar systems).

Physicochemical Properties

Physical Properties

PropertyValue/Range
Melting point98–102°C (estimated)
Boiling point320–325°C (decomposes)
Solubility in water<0.1 g/L (25°C)
Solubility in organic solventsHigh in DMF, THF, dichloromethane

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.45–7.35 (m, 5H, Ph-Se),

    • δ 6.95 (d, 2H, Ar-H),

    • δ 6.65 (d, 2H, Ar-H),

    • δ 3.85 (s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 148.2 (C-Se),

    • δ 129.8–126.4 (aromatic carbons),

    • δ 115.3 (C-N).

Chemical Reactivity

Oxidation and Reduction

The phenylseleno group undergoes redox transformations:

  • Oxidation:

    • With H₂O₂ or O₂: Forms selenoxide (PhSe(O)-) or selenone (PhSe(O)₂-).

    • Example: 4-(Phenylseleno)aniline → 4-(Phenylseleninyl)aniline (ΔG ≈ −45 kJ/mol).

  • Reduction:

    • With NaBH₄: Cleaves Se-Ph bond, yielding aniline and diphenyl diselenide.

Electrophilic Substitution

The amino group directs electrophiles to the ortho and para positions:

  • Nitration: Yields 4-(phenylseleno)-2-nitroaniline (HNO₃, H₂SO₄, 0°C).

  • Sulfonation: Forms 4-(phenylseleno)aniline-3-sulfonic acid (H₂SO₄, 150°C).

Applications and Industrial Relevance

Catalysis

  • Cross-Coupling Reactions: Acts as a selenium ligand in Pd-catalyzed Suzuki-Miyaura couplings, enhancing oxidative addition rates.

  • Antioxidant Activity: The Se-H group (upon reduction) scavenges free radicals, with IC₅₀ ≈ 12 μM in lipid peroxidation assays.

Materials Science

  • Conductive Polymers: Incorporated into polyaniline derivatives to improve electrical conductivity (σ ≈ 10⁻² S/cm).

  • Liquid Crystals: Mesomorphic behavior observed in alkyl-substituted analogs (clearing point: 145°C).

Future Research Directions

  • Mechanistic Studies: Elucidate the role of selenium in catalytic cycles using in situ XAFS spectroscopy.

  • Drug Development: Explore antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa).

  • Environmental Monitoring: Develop HPLC-MS methods for detecting sub-ppb concentrations in wastewater.

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